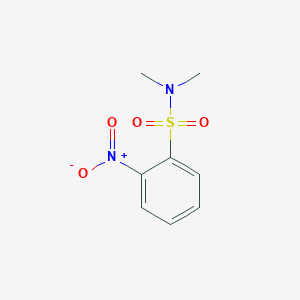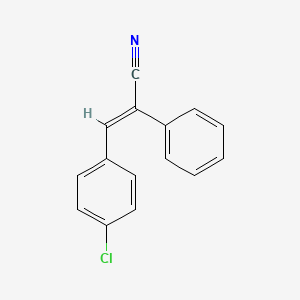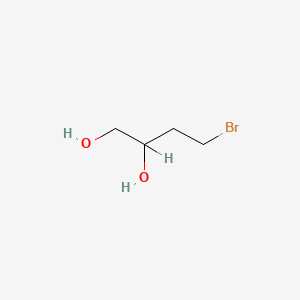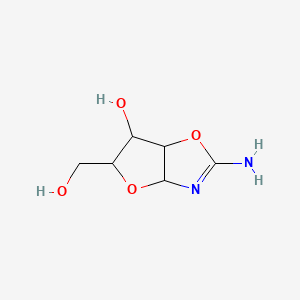
Tetraammin-kupfer(II)-sulfat
Übersicht
Beschreibung
Tetraamminecopper(II) sulfate, also known as cuprammonium(II) sulfate, is a salt with the formula [Cu(NH3)4]SO4·H2O . This dark blue to purple solid is a salt of the metal complex [Cu(NH3)4(H2O)]2+ . It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
Synthesis Analysis
This compound can be prepared by adding a concentrated solution of ammonia to a saturated aqueous solution of copper sulfate pentahydrate followed by precipitation of the product with ethanol or isopropanol . The balanced equation for the synthesis is: 4 NH3 + CuSO4·5H2O → [Cu(NH3)4]SO4·H2O + 4 H2O .Molecular Structure Analysis
The solid-state structure of tetraamminecopper(II) sulfate monohydrate confirms that the compound is a salt. The complex cation is [Cu(NH3)4(H2O)]2+, which has a square pyramidal geometry . The Cu-N and Cu-O bond lengths are about 210 and 233 pm, respectively, as determined by X-ray crystallography .Chemical Reactions Analysis
The deep blue crystalline solid tends to hydrolyze and evolve (release) ammonia upon standing in air . It is fairly soluble in water. The brilliant dark blue-violet color of tetraamminecopper(II) sulfate solution is due to the presence of [Cu(NH3)4]2+ . Often, the dark blue-violet color is used as a positive test to verify the presence of Cu2+ in a solution .Physical And Chemical Properties Analysis
Tetraamminecopper(II) sulfate is a dark blue-purple solution or crystals with an odor of ammonia . It has a density of 1.81 g/cm3 and is soluble in water (18.5 g/100 g at 21.5 °C) . Its molar mass is 245.79 g/mol .Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Abwasserbehandlung
Tetraammin-kupfer(II)-sulfat wurde als Modifizierungsmittel für Aktivkohle in Abwasserbehandlungsprozessen eingesetzt. Es erhöht die Adsorptionskapazität von Aktivkohle zur Entfernung von Schwermetallen wie Nickel aus Abwasser . Diese Anwendung ist entscheidend für die Eindämmung der Umweltverschmutzung und den Schutz aquatischer Ökosysteme.
Materialwissenschaften: Herstellung von Cellulosefasern
In den Materialwissenschaften ist diese Verbindung eng mit der Schweizer-Reagenz verwandt und spielt eine bedeutende Rolle bei der Herstellung von Cellulosefasern, die für die Herstellung von Viskose unerlässlich sind . Die Fähigkeit, starke und dennoch flexible Fasern zu bilden, macht sie für die Textilindustrie wertvoll.
Industrielle Prozesse: Batterieherstellung
This compound findet aufgrund seiner elektrochemischen Eigenschaften Anwendung in der Batterieherstellung. Es dient als hochreines Salz, das in verschiedenen Stadien der Batteriekomponentenherstellung eingesetzt werden kann .
Analytische Methoden: Colorimetrische Analyse
Die charakteristische dunkelblau-violette Farbe der Verbindung wird in der analytischen Chemie als positiver Test verwendet, um das Vorhandensein von Cu2+-Ionen in Lösungen zu überprüfen. Diese Anwendung ist besonders nützlich bei der colorimetrischen Analyse zum Nachweis und zur Quantifizierung des Kupfergehalts .
Medizinische Forschung: Radiolyse-Studien
Obwohl this compound nicht direkt in medizinischen Behandlungen verwendet wird, wurde es in der medizinischen Forschung auf sein Potenzial in der Radiolyse untersucht, was Auswirkungen auf das Verständnis der Strahlenwirkung auf biologische Systeme haben könnte .
Chemie: Katalysator in organischen Reaktionen
Im Bereich der Chemie wirkt this compound als Katalysator in verschiedenen organischen Reaktionen, einschließlich der oxidativen Cycloaddition von Aziden mit Olefinen und Klickreaktionen. Diese Reaktionen sind grundlegend für die Synthese einer breiten Palette organischer Verbindungen .
Färben und Bedrucken von Stoffen
Aufgrund seiner lebendigen Farbe wird this compound zum Färben von Stoffen verwendet und bietet eine Reihe von Blau- bis Violetttönen. Diese Anwendung ist in der Mode- und Textilindustrie von Bedeutung .
Pestizidformulierung
Schließlich wird es in der Formulierung von Pestiziden verwendet. Sein Kupfergehalt spielt eine Rolle bei der Bekämpfung von Pflanzenkrankheiten und dient als Fungizid .
Wirkmechanismus
Target of Action
Tetraamminecopper(2+) sulfate, also known as copper;azanide;sulfuric acid, is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ . The primary target of this compound is Xanthine dehydrogenase/oxidase , an enzyme that plays a crucial role in the oxidative metabolism of purines.
Mode of Action
It is known that the compound forms a complex with the enzyme xanthine dehydrogenase/oxidase, potentially altering its function .
Biochemical Pathways
The biochemical pathways affected by Tetraamminecopper(2+) sulfate are related to the metabolism of purines. By interacting with Xanthine dehydrogenase/oxidase, the compound may influence the oxidative metabolism of purines, which are key components of nucleic acids .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with xanthine dehydrogenase/oxidase could potentially lead to changes in the metabolism of purines and thus affect the synthesis of nucleic acids .
Action Environment
The action of Tetraamminecopper(2+) sulfate can be influenced by environmental factors. For instance, the compound tends to hydrolyze and evolve ammonia upon standing in air . This could potentially affect its stability and efficacy.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tetraamminecopper(2+) sulfate can be achieved through a simple reaction between copper sulfate and ammonia in aqueous solution.", "Starting Materials": [ "Copper sulfate pentahydrate (CuSO4.5H2O)", "Ammonia solution (NH3)" ], "Reaction": [ "Dissolve copper sulfate pentahydrate in water to form a solution.", "Add ammonia solution dropwise to the copper sulfate solution while stirring continuously.", "Continue adding ammonia solution until the blue precipitate of copper hydroxide dissolves completely and the solution turns deep blue.", "Filter the solution to remove any impurities.", "Add excess ammonia solution to the filtered solution to form a deep blue solution of Tetraamminecopper(2+) sulfate.", "Allow the solution to stand for several hours to ensure complete formation of the complex.", "Filter the solution again to obtain the pure product as a deep blue crystalline solid." ] } | |
CAS-Nummer |
14283-05-7 |
Molekularformel |
CuH12N4O4S |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
copper;azane;sulfate |
InChI |
InChI=1S/Cu.4H3N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H3;(H2,1,2,3,4)/q+2;;;;;/p-2 |
InChI-Schlüssel |
MJIHMGIXWVSFTF-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] |
Kanonische SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)

![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)



![1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-](/img/structure/B1593570.png)






silane](/img/structure/B1593584.png)